4-(4-Hydroxyanilino)-6-chloropyrimidine
Description
4-(4-Hydroxyanilino)-6-chloropyrimidine is a pyrimidine derivative featuring a chlorine atom at position 6 and a 4-hydroxyanilino group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets.
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C10H8ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h1-6,15H,(H,12,13,14) |
InChI Key |
RKUKETLCHBVOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key Substituent Variations :
- 4-Amino-6-chloropyrimidine (CAS 5305-59-9): The simplest analog, lacking the hydroxyanilino group. It serves as a precursor for synthesizing derivatives via nucleophilic substitution or cross-coupling reactions. Its molecular weight is 129.55 g/mol .
- 4-(3-Iodoanilino)-6-chloro-2-methylpyrimidin-1-ium chloride: Features a bulky iodo substituent and methyl group, increasing molecular weight (287.54 g/mol) and altering electronic properties. Protonation on the pyrimidine nitrogen enhances hydrogen bonding with chloride ions .
- 4-(4-Fluoroanilino)methyl derivatives: Substitution with fluorinated aryl groups introduces strong electron-withdrawing effects, affecting intramolecular hydrogen bonding (N–H⋯N distance: 2.982 Å) and crystal packing .
Impact of Hydroxy Group: The hydroxy group in 4-(4-Hydroxyanilino)-6-chloropyrimidine enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 4-(4-chlorophenyl)aminomethyl derivatives). This can improve solubility in polar solvents and influence interactions with biological targets .
Physicochemical Properties
Crystallographic and Stability Considerations
- Crystal Packing: The hydroxy group in this compound likely stabilizes the crystal lattice via O–H⋯N or O–H⋯Cl interactions, similar to fluorinated analogs forming C–H⋯F bonds .
- Thermal Stability : Methyl or bulky substituents (e.g., bicycloheptenyl in ) increase melting points compared to hydroxylated derivatives .
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